TMPyP4 tosylate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

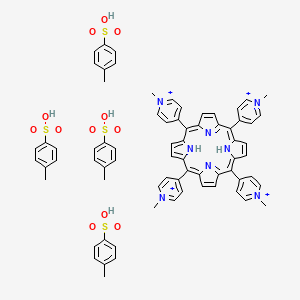

C72H70N8O12S4+4 |

|---|---|

Molekulargewicht |

1367.6 g/mol |

IUPAC-Name |

4-methylbenzenesulfonic acid;5,10,15,20-tetrakis(1-methylpyridin-1-ium-4-yl)-21,23-dihydroporphyrin |

InChI |

InChI=1S/C44H37N8.4C7H8O3S/c1-49-21-13-29(14-22-49)41-33-5-7-35(45-33)42(30-15-23-50(2)24-16-30)37-9-11-39(47-37)44(32-19-27-52(4)28-20-32)40-12-10-38(48-40)43(36-8-6-34(41)46-36)31-17-25-51(3)26-18-31;4*1-6-2-4-7(5-3-6)11(8,9)10/h5-28H,1-4H3,(H,45,46,47,48);4*2-5H,1H3,(H,8,9,10)/q+3;;;;/p+1 |

InChI-Schlüssel |

AKZFRMNXBLFDNN-UHFFFAOYSA-O |

Kanonische SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C[N+]1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=[N+](C=C7)C)C8=CC=[N+](C=C8)C)C=C4)C9=CC=[N+](C=C9)C)N3 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

what is the mechanism of action of TMPyP4 tosylate

An In-depth Technical Guide on the Core Mechanism of Action of TMPyP4 Tosylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a cationic porphyrin, has emerged as a significant molecule of interest in cancer research due to its multifaceted mechanism of action. Primarily known as a G-quadruplex stabilizing agent, its therapeutic potential stems from its ability to interfere with fundamental cellular processes such as telomere maintenance and oncogene expression. This technical guide provides a comprehensive overview of the molecular mechanisms through which TMPyP4 exerts its effects, supported by quantitative data, experimental methodologies, and visual representations of the key pathways involved.

Core Mechanism of Action: G-quadruplex Stabilization

The principal mechanism of action of TMPyP4 revolves around its interaction with G-quadruplexes (G4s). These are non-canonical secondary structures formed in guanine-rich nucleic acid sequences, which are prevalent in telomeres and the promoter regions of several oncogenes.[1][2][3]

TMPyP4, with its planar structure and positive charges, binds to and stabilizes these G4 structures.[4] The primary mode of interaction is through external stacking on the G-tetrads, the square planar arrangement of four guanine bases that form the core of the G-quadruplex.[4][5] Evidence also suggests that TMPyP4 can interact with the loops of the G-quadruplex structure.[4] While TMPyP4 is predominantly known as a G4 stabilizer, it is important to note that it can also induce unfolding or distortion of certain RNA G-quadruplexes, indicating a degree of structural and sequence specificity in its interactions.[1][6][7][8]

The binding stoichiometry of TMPyP4 to G-quadruplexes has been reported to be up to four molecules of TMPyP4 per G-quadruplex.[9][10]

Downstream Cellular Consequences

The stabilization of G-quadruplexes by TMPyP4 triggers a cascade of cellular events, primarily leading to anti-proliferative and pro-apoptotic effects in cancer cells.

Inhibition of Telomerase Activity

Human telomeres contain guanine-rich sequences that can fold into G-quadruplex structures.[11] By stabilizing these G4 structures at the 3' single-stranded overhang of telomeres, TMPyP4 effectively sequesters the substrate for telomerase, the enzyme responsible for maintaining telomere length.[4][12] This steric hindrance prevents telomerase from binding to and elongating the telomeres, leading to a potent inhibition of its activity.[2][13] The consequence of telomerase inhibition is the progressive shortening of telomeres with each cell division, ultimately leading to cellular senescence or apoptosis.[14]

Regulation of Oncogene Expression

G-quadruplex forming sequences are also found in the promoter regions of various oncogenes, most notably c-myc.[15] The c-myc promoter G-quadruplex acts as a transcriptional repressor. TMPyP4 stabilizes this G4 structure, leading to the downregulation of c-myc expression.[2][15]

This action has a dual impact on telomerase activity. Firstly, c-myc is a key transcriptional activator of the human telomerase reverse transcriptase (hTERT) gene, which encodes the catalytic subunit of telomerase.[15] Therefore, by downregulating c-myc, TMPyP4 indirectly reduces the expression of hTERT. This provides a second mechanism for telomerase inhibition, independent of direct telomere G-quadruplex stabilization.[2][15]

dot

Caption: Signaling pathway of TMPyP4-mediated telomerase inhibition.

Induction of Cell Cycle Arrest, Senescence, and Apoptosis

The cellular consequences of telomere shortening and oncogene downregulation manifest as cell cycle arrest, primarily in the G2/M phase, cellular senescence, and ultimately, apoptosis.[16] In osteosarcoma cell lines, TMPyP4 has been shown to induce apoptosis at rates exceeding 17%.[17] Furthermore, TMPyP4 can induce apoptosis independently of telomere length in certain cancer cells, suggesting that DNA damage and telomere dysfunction through G-quadruplex stabilization are key triggers.[17] Studies in human cervical cancer cells have shown that TMPyP4-induced apoptosis is associated with the activation of the p38 MAPK signaling pathway.[18]

Effects on Cell Adhesion and Migration

TMPyP4 also modulates cell adhesion and migration, although the effects appear to be dose-dependent.[11][19] At lower concentrations (≤0.5 µM), TMPyP4 has been reported to increase cell-matrix adhesion and promote the migration of tumor cells.[19][20] In contrast, higher concentrations (≥2 µM) inhibit cell proliferation and induce cell death, thereby reducing overall cell migration.[19][20] This dose-dependent duality highlights the importance of concentration selection in therapeutic applications.

Photosensitizing Properties and Photodynamic Therapy (PDT)

TMPyP4 is a photosensitizer that can be utilized in photodynamic therapy (PDT).[21][22] Upon irradiation with light, TMPyP4 generates reactive oxygen species (ROS), which are highly cytotoxic.[22] This leads to DNA damage, including photocleavage, and can trigger apoptosis in cancer cells.[14][22] The combination of TMPyP4 with light exposure has shown significant anti-tumor effects in ovarian carcinoma cells.[21]

Quantitative Data

The following tables summarize the available quantitative data for the activity of this compound from the literature.

Table 1: Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |

| MiaPaCa | Pancreatic Carcinoma | 50 | Not Specified |

| HeLa | Cervical Cancer | 16.35 | Not Specified |

Table 2: Telomerase Inhibition by this compound

| System | IC50 (µM) |

| HeLa Cell-Free Extract | ≤ 50 |

Table 3: Concentrations of this compound Used in Cellular Assays

| Cell Line | Cancer Type | Concentration (µM) | Observed Effect |

| LC-HK2 | Non-small Cell Lung Cancer | 5 | Decreased telomerase activity, reduced cell adhesion |

| RPE-1 | hTERT-immortalized | 5 | Decreased telomerase activity |

| MCF7 | Breast Cancer | 10, 20, 50 | >80% inhibition of telomerase activity |

| MDA-MB-231 | Breast Cancer | 10 | ~50% inhibition of telomerase activity |

| A549, U2OS | Lung Cancer, Osteosarcoma | 0.125 - 2 | Dose-dependent effect on cell adhesion and migration |

| HOS, Saos-2 | Osteosarcoma | 50 | Telomerase inhibition, telomere shortening, apoptosis |

Experimental Protocols

Detailed, step-by-step experimental protocols are proprietary to the conducting research labs. However, the methodologies employed in the cited studies can be outlined as follows:

Cell Viability and Cytotoxicity Assays

-

MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyl tetrazolium bromide) Assay: Used to assess cell metabolic activity as an indicator of cell viability. Cells are treated with various concentrations of TMPyP4 for a specified duration (e.g., 24, 48, 72 hours).[11] MTT is then added, which is reduced by metabolically active cells to a purple formazan product. The absorbance of the dissolved formazan is measured spectrophotometrically to determine the percentage of viable cells relative to an untreated control.

-

Clonogenic Assay: A long-term assay to determine the ability of a single cell to grow into a colony. Cells are seeded at low density, treated with TMPyP4, and allowed to grow for an extended period (e.g., 10-14 days). Colonies are then fixed, stained, and counted to assess the surviving fraction.

Telomerase Activity Assay

-

Telomeric Repeat Amplification Protocol (TRAP) Assay: This is the standard method for measuring telomerase activity.[11] Cell extracts are incubated with a synthetic DNA primer. If telomerase is active, it will add telomeric repeats to the primer. These extended products are then amplified by PCR and visualized by gel electrophoresis. The intensity of the resulting ladder of bands is proportional to the telomerase activity in the sample.

Gene Expression Analysis

-

Quantitative Real-Time PCR (qPCR): Used to measure the mRNA expression levels of specific genes, such as hTERT and c-myc.[11] RNA is extracted from treated and untreated cells, reverse transcribed into cDNA, and then amplified in the presence of a fluorescent dye. The amount of fluorescence is monitored in real-time to quantify the initial amount of target mRNA.

-

cDNA Microarray/RNA-seq: These high-throughput methods are used to analyze global changes in gene expression following TMPyP4 treatment.[15][20] They provide a comprehensive view of the cellular pathways affected by the compound.

Cell Cycle and Apoptosis Analysis

-

Flow Cytometry: A powerful technique for analyzing cell populations. For cell cycle analysis, cells are stained with a DNA-binding dye (e.g., propidium iodide), and the fluorescence intensity, which is proportional to the DNA content, is measured to determine the percentage of cells in G0/G1, S, and G2/M phases.[11] For apoptosis analysis, cells are stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and a viability dye to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[21]

Cell Migration and Adhesion Assays

-

Scratch (Wound Healing) Assay: A confluent monolayer of cells is "scratched" to create a cell-free gap. The ability of the cells to migrate and close the gap over time is monitored by microscopy.[11]

-

Transwell Migration Assay: Cells are placed in the upper chamber of a transwell insert with a porous membrane. The lower chamber contains a chemoattractant. The number of cells that migrate through the pores to the lower side of the membrane is quantified.

-

Cell Adhesion Assay: Cells are allowed to adhere to a matrix-coated surface for a specific period. Non-adherent cells are washed away, and the remaining adherent cells are quantified.[20]

Biophysical Interaction Studies

-

Circular Dichroism (CD) Spectroscopy: Used to characterize the secondary structure of nucleic acids. The formation and stabilization of G-quadruplex structures upon TMPyP4 binding can be monitored by changes in the CD spectrum.[1][13]

-

UV-Visible Spectroscopy: The binding of TMPyP4 to G-quadruplexes can be monitored by changes in the Soret band of the porphyrin, typically a bathochromic shift (redshift) and hypochromicity.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the interaction between TMPyP4 and G-quadruplexes at the atomic level.[1]

dot

Caption: Workflow for evaluating the biological effects of TMPyP4.

Conclusion

The mechanism of action of this compound is complex and multifaceted, extending beyond simple G-quadruplex stabilization. Its ability to inhibit telomerase through both direct telomeric G-quadruplex binding and indirect downregulation of hTERT via c-myc suppression makes it a compelling candidate for anti-cancer therapy. Furthermore, its effects on cell cycle progression, apoptosis, cell motility, and its potential application in photodynamic therapy underscore its versatility. A thorough understanding of its dose-dependent effects and its interactions with various G-quadruplex structures is crucial for the continued development of TMPyP4 and its derivatives as targeted therapeutic agents. This guide provides a foundational understanding for researchers and drug development professionals seeking to leverage the unique properties of this promising molecule.

References

- 1. The porphyrin TmPyP4 unfolds the extremely stable G-quadruplex in MT3-MMP mRNA and alleviates its repressive effect to enhance translation in eukaryotic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Telomerase inhibitors TMPyP4 and thymoquinone decreased cell proliferation and induced cell death in the non-small cell lung cancer cell line LC-HK2, modifying the pattern of focal adhesion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. digital.library.txst.edu [digital.library.txst.edu]

- 7. TMPyP4 porphyrin distorts RNA G-quadruplex structures of the disease-associated r(GGGGCC)n repeat of the C9orf72 gene and blocks interaction of RNA-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. Studies on the Site and Mode of TMPyP4 Interactions with Bcl-2 Promoter Sequence G-Quadruplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Telomerase Inhibitor TMPyP4 Alters Adhesion and Migration of Breast-Cancer Cells MCF7 and MDA-MB-231 [mdpi.com]

- 12. aacrjournals.org [aacrjournals.org]

- 13. scielo.br [scielo.br]

- 14. Telomerase inhibitors TMPyP4 and BIBR 1532 show synergistic antitumor activity in combination with chemotherapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The cationic porphyrin TMPyP4 down-regulates c-MYC and human telomerase reverse transcriptase expression and inhibits tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. aacrjournals.org [aacrjournals.org]

- 17. Antitumor effects of telomerase inhibitor TMPyP4 in osteosarcoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. TMPYP4 exerted antitumor effects in human cervical cancer cells through activation of p38 mitogen-activated protein kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 19. TMPyP4 promotes cancer cell migration at low doses, but induces cell death at high doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. TMPyP4 promotes cancer cell migration at low doses, but induces cell death at high doses - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Antitumor activity of G-quadruplex-interactive agent TMPyP4 with photodynamic therapy in ovarian carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Pentose Phosphate Pathway Function Affects Tolerance to the G-Quadruplex Binder TMPyP4 - PMC [pmc.ncbi.nlm.nih.gov]

The Role of TMPyP4 Tosylate in G-Quadruplex Stabilization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich nucleic acid sequences, which are prevalent in telomeres and oncogene promoter regions. These structures have emerged as promising therapeutic targets in oncology. The cationic porphyrin, meso-tetra(N-methyl-4-pyridyl)porphine, commonly known as TMPyP4, has been extensively studied for its ability to bind to and stabilize G-quadruplexes. This technical guide provides an in-depth overview of the role of TMPyP4 tosylate in G-quadruplex stabilization, its mechanism of action, and the experimental methodologies used to characterize its interactions. Quantitative binding and stabilization data are summarized, and detailed experimental protocols are provided to facilitate further research in this area.

Introduction

Telomeres, the protective caps at the ends of eukaryotic chromosomes, and the promoter regions of numerous oncogenes, such as c-MYC, are rich in guanine sequences capable of folding into G-quadruplex structures. In cancer cells, the enzyme telomerase maintains telomere length, leading to cellular immortalization. The stabilization of G-quadruplexes in telomeric DNA can inhibit telomerase activity, while stabilization in oncogene promoters can repress gene transcription.[1][2]

TMPyP4 is a well-characterized G-quadruplex ligand that exhibits a dual mechanism of anticancer activity.[1][2] Firstly, it directly binds to and stabilizes the G-quadruplex structure at the 3' overhang of telomeres, thereby sterically hindering the binding of telomerase and inhibiting its function.[3][4] Secondly, TMPyP4 can stabilize G-quadruplex structures within the promoter region of the c-MYC oncogene, acting as a transcriptional repressor and leading to the downregulation of c-MYC expression.[1][5][6] As c-MYC is a key transcriptional regulator of the catalytic subunit of telomerase, hTERT, this action provides an indirect pathway for telomerase inhibition.[1][2]

This guide will delve into the specifics of TMPyP4's interaction with G-quadruplexes, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.

Quantitative Data on TMPyP4-G-Quadruplex Interactions

The interaction of TMPyP4 with G-quadruplex structures has been quantified by various biophysical techniques. The following tables summarize key binding affinity and thermal stabilization data from the literature. It is important to note that binding affinities and stabilization effects can vary depending on the specific G-quadruplex sequence, its topology (e.g., parallel, antiparallel, hybrid), and the experimental conditions (e.g., cation concentration, pH).

Table 1: Binding Affinity of TMPyP4 for G-Quadruplex and Duplex DNA

| G-Quadruplex/Duplex DNA | Method | Binding Constant (Ka, M-1) | Dissociation Constant (Kd, µM) | Reference |

| Human Telomeric (antiparallel) | SPR | 1.07 x 106 | 0.93 | [7] |

| Human Telomeric (parallel) | ITC | 2.26 x 108 | 0.0044 | [7] |

| c-MYC Promoter | ITC | 1.6 x 107 (high affinity site) | 0.0625 | [8] |

| c-MYC Promoter | ITC | 4.2 x 105 (low affinity site) | 2.38 | [8] |

| MAPK12 Promoter | Fluorescence Titration | - | 1.4 | [7] |

| Duplex DNA | Various | ~5 x 106 | ~0.2 | [9] |

Table 2: Thermal Stabilization of G-Quadruplexes by TMPyP4

| G-Quadruplex Sequence | Method | ΔTm (°C) | Conditions | Reference |

| Gq23 | CD Melting | Biphasic (Tm1=40, Tm2=80) | 100 mM KCl | [10] |

| Tel22 (Human Telomeric) | FRET Melting | Not specified | K+ or Na+ buffer | [11] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of G-quadruplex-ligand interactions. This section provides protocols for key experiments used to study the effects of TMPyP4.

Förster Resonance Energy Transfer (FRET) Melting Assay

The FRET melting assay is a high-throughput method to assess the thermal stabilization of G-quadruplexes by a ligand.[12][13][14] It utilizes a DNA oligonucleotide labeled with a donor fluorophore (e.g., FAM) at one end and a quencher or acceptor fluorophore (e.g., TAMRA) at the other. In the folded G-quadruplex state, the fluorophores are in close proximity, leading to efficient FRET. Upon thermal denaturation, the oligonucleotide unfolds, increasing the distance between the fluorophores and decreasing FRET efficiency. The melting temperature (Tm) is the temperature at which 50% of the G-quadruplexes are unfolded. An increase in Tm in the presence of a ligand indicates stabilization.

Protocol:

-

Oligonucleotide Preparation: Synthesize a G-quadruplex-forming oligonucleotide with a donor (e.g., 6-carboxyfluorescein, FAM) and an acceptor (e.g., 6-carboxytetramethylrhodamine, TAMRA) fluorophore at the 5' and 3' ends, respectively.

-

Annealing: Prepare a solution of the labeled oligonucleotide (e.g., 0.2 µM) in a buffer containing a G-quadruplex stabilizing cation (e.g., 10 mM KCl, 90 mM LiCl, 10 mM lithium cacodylate, pH 7.2). Heat the solution to 95°C for 5 minutes and then allow it to cool slowly to room temperature to facilitate G-quadruplex formation.

-

Ligand Addition: Prepare a serial dilution of this compound in the same buffer. Add the ligand to the annealed oligonucleotide solution at various concentrations. Include a no-ligand control.

-

FRET Measurement: Use a real-time PCR instrument or a dedicated fluorescence plate reader with a temperature control module. Excite the donor fluorophore (e.g., at 492 nm for FAM) and measure the emission of both the donor (e.g., at 518 nm) and the acceptor (e.g., at 585 nm for TAMRA) as the temperature is increased in a stepwise manner (e.g., 1°C/min from 25°C to 95°C).

-

Data Analysis: Plot the normalized fluorescence of the donor or the acceptor against temperature. The Tm is determined from the midpoint of the transition in the melting curve. Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the control from the Tm in the presence of TMPyP4.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time kinetic data (association and dissociation rate constants) and affinity data for the interaction between a ligand and an immobilized biomolecule.[15][16]

Protocol:

-

Sensor Chip Preparation: Use a sensor chip with a suitable surface chemistry (e.g., streptavidin-coated for biotinylated DNA).

-

Immobilization of G-Quadruplex DNA: Synthesize a biotinylated G-quadruplex-forming oligonucleotide. Prepare a solution of the oligonucleotide in an appropriate buffer (e.g., HBS-EP buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20) containing a stabilizing cation (e.g., 100 mM KCl). Inject the oligonucleotide solution over the sensor chip surface to allow for immobilization via the biotin-streptavidin interaction.

-

TMPyP4 Injection: Prepare a series of concentrations of this compound in the running buffer. Inject the TMPyP4 solutions over the immobilized G-quadruplex surface at a constant flow rate.

-

Data Collection: Monitor the change in the refractive index at the sensor surface in real-time. This change is proportional to the amount of TMPyP4 bound to the immobilized G-quadruplex DNA. The binding is measured in Resonance Units (RU).

-

Data Analysis: Fit the sensorgrams (plots of RU versus time) to appropriate kinetic models (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Ka), binding stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).[8][17][18]

Protocol:

-

Sample Preparation: Prepare a solution of the G-quadruplex-forming oligonucleotide in a suitable buffer (e.g., 10 mM potassium phosphate, 100 mM KCl, pH 7.0) and place it in the sample cell of the calorimeter. Prepare a solution of this compound at a higher concentration in the same buffer and load it into the injection syringe.

-

Titration: Perform a series of small, sequential injections of the TMPyP4 solution into the G-quadruplex solution while monitoring the heat released or absorbed.

-

Data Collection: The instrument measures the power required to maintain a zero temperature difference between the sample and reference cells. Each injection produces a heat pulse that is integrated over time to yield the heat change for that injection.

-

Data Analysis: Plot the heat change per mole of injectant against the molar ratio of TMPyP4 to G-quadruplex. Fit the resulting binding isotherm to a suitable binding model (e.g., a single-site or multiple-site binding model) to determine the thermodynamic parameters (Ka, n, ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated using the equation: ΔG = -RTlnKa = ΔH - TΔS.

PCR Stop Assay

The PCR stop assay is a method to assess the formation and stabilization of G-quadruplex structures on a DNA template.[19][20][21][22] The principle is that a DNA polymerase is stalled when it encounters a stable G-quadruplex structure, leading to the accumulation of a truncated DNA product. The presence of a G-quadruplex stabilizing ligand like TMPyP4 is expected to enhance this polymerase arrest.

Protocol:

-

Template and Primer Design: Design a DNA template containing a G-quadruplex-forming sequence. Design a primer that anneals upstream of this sequence. The primer can be radiolabeled (e.g., with 32P) or fluorescently labeled for detection.

-

Reaction Mixture: Prepare a reaction mixture containing the DNA template, the labeled primer, a thermostable DNA polymerase (e.g., Taq polymerase), dNTPs, and the reaction buffer.

-

Ligand Addition: Add this compound to the reaction mixtures at various concentrations. Include a no-ligand control.

-

PCR Reaction: Perform a limited number of PCR cycles. A typical cycle would consist of a denaturation step (e.g., 95°C), an annealing step (e.g., 55-65°C), and an extension step (e.g., 72°C).

-

Product Analysis: Separate the PCR products by denaturing polyacrylamide gel electrophoresis (PAGE).

-

Visualization: Visualize the DNA fragments using autoradiography (for radiolabeled primers) or fluorescence imaging. The appearance of a shorter "stop" product, corresponding to the polymerase pausing at the G-quadruplex site, indicates G-quadruplex formation. An increase in the intensity of this stop product with increasing TMPyP4 concentration signifies ligand-induced stabilization of the G-quadruplex.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways affected by TMPyP4 and a general workflow for evaluating G-quadruplex stabilizing agents.

Caption: General workflow for evaluating G-quadruplex stabilizing agents.

Caption: Direct telomerase inhibition by TMPyP4 via G-quadruplex stabilization.

Caption: Indirect telomerase inhibition by TMPyP4 via c-MYC downregulation.

Conclusion

This compound is a potent stabilizer of G-quadruplex structures, exhibiting a multifaceted mechanism of action that makes it a valuable tool in cancer research and a lead compound for the development of novel therapeutics. Its ability to directly inhibit telomerase by stabilizing telomeric G-quadruplexes and to indirectly suppress telomerase activity through the downregulation of the c-MYC oncogene highlights the potential of targeting these non-canonical DNA structures. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers aiming to further investigate the role of TMPyP4 and other G-quadruplex-interactive agents in the pursuit of innovative cancer therapies. Further research into optimizing the selectivity of such ligands for specific G-quadruplex topologies will be crucial for their clinical translation.

References

- 1. The cationic porphyrin TMPyP4 down-regulates c-MYC and human telomerase reverse transcriptase expression and inhibits tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Telomerase inhibitors TMPyP4 and thymoquinone decreased cell proliferation and induced cell death in the non-small cell lung cancer cell line LC-HK2, modifying the pattern of focal adhesion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Mutations in the G-quadruplex silencer element and their relationship to c-MYC overexpression, NM23 repression, and therapeutic rescue - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting MYC Expression through G-Quadruplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Applications of Isothermal Titration Calorimetry in Biophysical Studies of G-quadruplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The porphyrin TmPyP4 unfolds the extremely stable G-quadruplex in MT3-MMP mRNA and alleviates its repressive effect to enhance translation in eukaryotic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Stabilization of a G-Quadruplex from Unfolding by Replication Protein A Using Potassium and the Porphyrin TMPyP4 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Kinetic evidence for interaction of TMPyP4 with two different G-quadruplex conformations of human telomeric DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Assessment of selectivity of G-quadruplex ligands via an optimised FRET melting assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. High-Throughput Screening of G-Quadruplex Ligands by FRET Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. High-Throughput Screening of G-Quadruplex Ligands by FRET Assay | Springer Nature Experiments [experiments.springernature.com]

- 15. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 16. Surface Plasmon Resonance kinetic analysis of the interaction between G-quadruplex nucleic acids and an anti-G-quadruplex monoclonal antibody - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Revealing the Energetics of Ligand-Quadruplex Interactions Using Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Revealing the Energetics of Ligand-Quadruplex Interactions Using Isothermal Titration Calorimetry. | Semantic Scholar [semanticscholar.org]

- 19. A DNA Polymerase Stop Assay for Characterization of G-Quadruplex Formation and Identification of G-Quadruplex-Interactive Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. A DNA Polymerase Stop Assay for Characterization of G-Quadruplex Formation and Identification of G-Quadruplex-Interactive Compounds | Springer Nature Experiments [experiments.springernature.com]

The Core Mechanism of Telomerase Inhibition by TMPyP4 Tosylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Telomerase, a reverse transcriptase that maintains telomere length, is a critical enzyme for cellular immortalization and is overexpressed in the vast majority of cancer cells. This makes it a prime target for anticancer drug development. One of the most promising strategies to inhibit telomerase activity is through the stabilization of G-quadruplex (G4) structures in telomeric DNA. The cationic porphyrin, 5,10,15,20-tetra-(N-methyl-4-pyridyl)porphine, commonly known as TMPyP4, has emerged as a potent G4-stabilizing agent and a multifaceted inhibitor of telomerase. This technical guide provides a comprehensive overview of the mechanisms by which TMPyP4 tosylate inhibits telomerase activity, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and workflows.

Core Mechanism of Action: A Dual Approach to Telomerase Inhibition

This compound employs a dual mechanism to inhibit telomerase activity, targeting both the enzyme's substrate and its expression.

G-Quadruplex Stabilization: Sequestering the Telomerase Substrate

The primary and most well-documented mechanism of TMPyP4 is its ability to bind to and stabilize G-quadruplex structures.[1] Human telomeres consist of repetitive G-rich sequences (TTAGGG) that can fold into these four-stranded secondary structures.[2] By stabilizing G-quadruplexes at the 3' single-stranded overhang of telomeres, TMPyP4 effectively sequesters the DNA substrate, preventing telomerase from accessing and extending the telomere.[3] This indirect inhibition is a powerful strategy to halt telomere maintenance in cancer cells.[4] The binding of TMPyP4 to G-quadruplexes is primarily driven by π-π stacking interactions with the G-quartets and electrostatic interactions with the DNA backbone.[5]

Downregulation of hTERT Expression via c-myc Inhibition

Beyond substrate sequestration, TMPyP4 also acts at the transcriptional level to reduce the amount of active telomerase in the cell. Evidence suggests that TMPyP4 can downregulate the expression of the c-myc oncogene.[6][7] The promoter region of the c-myc gene contains a G-quadruplex-forming sequence, and TMPyP4's stabilization of this structure can repress c-myc transcription.[3] Since c-myc is a key transcriptional activator of the human telomerase reverse transcriptase (hTERT) gene, the catalytic subunit of telomerase, its downregulation leads to a subsequent decrease in hTERT expression.[3][6] This results in lower overall telomerase activity within the cell, complementing the G-quadruplex stabilization at the telomeres.[7]

Downstream Cellular Effects and Signaling Pathways

The inhibition of telomerase activity by TMPyP4 triggers a cascade of cellular events, ultimately leading to cell cycle arrest and apoptosis in cancer cells. Recent studies have also elucidated its impact on specific signaling pathways.

p38 MAPK Pathway Activation

TMPyP4 has been shown to activate the p38 mitogen-activated protein kinase (MAPK) signaling pathway in human cervical cancer cells.[8] Activation of p38 MAPK is associated with the induction of apoptosis and inhibition of cell proliferation, suggesting a direct link between TMPyP4 treatment and these anticancer effects.[8]

cGAS-STING Pathway and Anti-Tumor Immunity

More recently, G-quadruplex ligands, including TMPyP4, have been implicated in the activation of the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway. This pathway is a critical component of the innate immune system that detects cytosolic DNA. By inducing DNA damage and telomere dysfunction, TMPyP4 may lead to the accumulation of cytosolic DNA fragments, which are then sensed by cGAS, triggering an anti-tumor immune response.

Quantitative Data on TMPyP4 Activity

The inhibitory potency of TMPyP4 has been quantified in various assays and cell lines. The following tables summarize key quantitative data from the literature.

| Assay Type | Target/Primer | IC50 | Reference |

| TRAP Assay | Telomerase from HEK293T cells, (TTAGGG)3 primer | 710 nM | [9] |

| TRAP Assay | Telomerase from A431 cells | 550 nM | [9] |

| Direct Telomerase Assay | Telomerase from HEK293T cells, (TTAGGG)3 primer | 6400 nM | [4] |

| Cell Viability (MTT) | Human cervical cancer cells | 16.35 µM | [8] |

| Cell Viability (MTT) | HeLa cells | Not reached (up to 50 µM) | [10] |

| Cell Viability (MTT) | MCF-7 cells | Not reached (up to 50 µM) | [10] |

| Cell Viability (MTT) | OVCAR-3 cells | Not reached (up to 50 µM) | [10] |

Table 1: Inhibitory Concentrations (IC50) of TMPyP4.

| Target | Method | Binding Affinity (Ka) | Reference |

| Telomeric G-quadruplex | Not specified | 20 x 10^6 M^-1 | [5] |

| Duplex DNA | Not specified | ~5 x 10^6 M^-1 (implied selectivity) | [1][5] |

Table 2: Binding Affinity of TMPyP4.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are outlines of key experimental protocols used to characterize the activity of TMPyP4.

Telomeric Repeat Amplification Protocol (TRAP) Assay

The TRAP assay is a highly sensitive PCR-based method to measure telomerase activity.[11]

Objective: To quantify the inhibitory effect of TMPyP4 on telomerase activity.

Principle: In the first step, telomerase present in a cell extract adds telomeric repeats to a non-telomeric substrate primer. In the second step, these extension products are amplified by PCR. The intensity of the resulting DNA ladder on a gel corresponds to the telomerase activity.

Detailed Protocol:

-

Cell Lysate Preparation:

-

Harvest approximately 100,000 cells and wash with PBS.

-

Lyse the cell pellet in 20-200 µL of ice-cold NP-40 lysis buffer (10 mM Tris-HCl pH 8.0, 1 mM MgCl2, 1 mM EDTA, 1% NP-40, 0.25 mM sodium deoxycholate, 10% glycerol, 150 mM NaCl, 5 mM β-mercaptoethanol, and a protease inhibitor cocktail).[12]

-

Incubate on ice for 30 minutes.

-

Centrifuge at 12,000 x g for 20 minutes at 4°C.

-

Collect the supernatant containing the telomerase extract.

-

-

Telomerase Extension Reaction:

-

Prepare a reaction mix containing TRAP buffer (20 mM Tris-HCl pH 8.3, 1.5 mM MgCl2, 63 mM KCl, 0.05% Tween 20, 1 mM EGTA), dNTPs, TS primer (5'-AATCCGTCGAGCAGAGTT-3'), and the cell lysate.[12][13]

-

Add varying concentrations of this compound to the experimental tubes.

-

Incubate at 30°C for 30 minutes to allow for telomerase-mediated extension of the TS primer.[14]

-

-

PCR Amplification:

-

Add a PCR master mix containing Taq polymerase, and a reverse primer (e.g., ACX: 5'-GCGCGGCTTACCCTTACCCTTACCCTAACC-3') to each reaction tube.[12] An internal PCR control is often included.

-

Perform PCR with an initial denaturation step at 95°C for 5 minutes, followed by 25-30 cycles of 95°C for 30s, 52-59°C for 30s, and 72°C for 30s.[13][14]

-

-

Detection and Analysis:

-

Resolve the PCR products on a 10-12% non-denaturing polyacrylamide gel.

-

Stain the gel with a fluorescent dye (e.g., SYBR Green) or use a fluorescently labeled primer for detection.

-

Visualize the characteristic 6-base pair ladder.

-

Quantify the band intensities to determine the telomerase activity relative to a control and calculate the IC50 value for TMPyP4.

-

Fluorescence Resonance Energy Transfer (FRET) Melting Assay

Objective: To assess the ability of TMPyP4 to stabilize G-quadruplex structures.

Principle: A DNA oligonucleotide capable of forming a G-quadruplex is labeled with a FRET donor (e.g., FAM) and acceptor (e.g., TAMRA) at its ends. In the folded G-quadruplex state, the donor and acceptor are in close proximity, resulting in high FRET efficiency. As the G-quadruplex unfolds with increasing temperature, the distance between the fluorophores increases, leading to a decrease in FRET. A stabilizing ligand like TMPyP4 will increase the melting temperature (Tm) of the G-quadruplex.[15][16]

Detailed Protocol:

-

Sample Preparation:

-

Prepare a solution of the dual-labeled G-quadruplex-forming oligonucleotide (e.g., F21T: 5'-FAM-GGG(TTAGGG)3-TAMRA-3') in a relevant buffer (e.g., potassium phosphate buffer).

-

Anneal the oligonucleotide by heating to 95°C for 5 minutes and then slowly cooling to room temperature to ensure proper folding.

-

Prepare a stock solution of this compound.

-

-

FRET Measurement:

-

In a multi-well plate, mix the annealed oligonucleotide with varying concentrations of TMPyP4.

-

Use a real-time PCR machine or a dedicated fluorometer to monitor the fluorescence of the donor fluorophore while gradually increasing the temperature (e.g., from 25°C to 95°C in 1°C increments).

-

Record the fluorescence intensity at each temperature point.

-

-

Data Analysis:

-

Plot the normalized fluorescence intensity as a function of temperature.

-

Determine the melting temperature (Tm), which is the temperature at which 50% of the G-quadruplexes are unfolded (the midpoint of the transition).

-

The increase in Tm (ΔTm) in the presence of TMPyP4 indicates the degree of G-quadruplex stabilization.

-

MTT Cell Viability Assay

Objective: To determine the cytotoxic effects of TMPyP4 on cancer cells.

Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[17] The amount of formazan produced is proportional to the number of living cells.

Detailed Protocol:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[18]

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of TMPyP4. Include untreated control wells.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

-

-

MTT Addition and Incubation:

-

Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[19]

-

Incubate the plate for 3-4 hours at 37°C to allow for the reduction of MTT to formazan.

-

-

Solubilization and Measurement:

-

Add 100-150 µL of a solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or DMSO) to each well to dissolve the formazan crystals.[19]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.[19]

-

-

Data Analysis:

-

Subtract the background absorbance from a blank well.

-

Calculate the percentage of cell viability for each TMPyP4 concentration relative to the untreated control.

-

Plot the cell viability against the log of the TMPyP4 concentration to determine the IC50 value.

-

Conclusion

This compound stands out as a potent telomerase inhibitor with a sophisticated, dual mechanism of action. By physically blocking the telomerase enzyme through G-quadruplex stabilization and simultaneously reducing its expression via the c-myc/hTERT axis, TMPyP4 effectively disrupts telomere maintenance in cancer cells. Furthermore, its ability to engage downstream signaling pathways like p38 MAPK and potentially the cGAS-STING pathway highlights its broader impact on cancer cell fate and the tumor microenvironment. The quantitative data and established experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of TMPyP4 and other G-quadruplex stabilizing agents in the fight against cancer.

References

- 1. bioorganic-chemistry.com [bioorganic-chemistry.com]

- 2. mdpi.com [mdpi.com]

- 3. Research Progress on G-Quadruplexes in Human Telomeres and Human Telomerase Reverse Transcriptase (hTERT) Promoter - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small molecule telomerase inhibitors are also potent inhibitors of telomeric C-strand synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Binding of Telomestatin, TMPyP4, BSU6037, and BRACO19 to a Telomeric G-Quadruplex–Duplex Hybrid Probed by All-Atom Molecular Dynamics Simulations with Explicit Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The cationic porphyrin TMPyP4 down-regulates c-MYC and human telomerase reverse transcriptase expression and inhibits tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Telomerase inhibitors TMPyP4 and thymoquinone decreased cell proliferation and induced cell death in the non-small cell lung cancer cell line LC-HK2, modifying the pattern of focal adhesion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. TMPYP4 exerted antitumor effects in human cervical cancer cells through activation of p38 mitogen-activated protein kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. Telomerase inhibitors TMPyP4 and BIBR 1532 show synergistic antitumor activity in combination with chemotherapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. TRAP Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. Telomerase Repeated Amplification Protocol (TRAP) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. telomer.com.tr [telomer.com.tr]

- 14. TRAP (Telomeric Repeat Amplification Protocol) [bio-protocol.org]

- 15. High-Throughput Screening of G-Quadruplex Ligands by FRET Assay | Springer Nature Experiments [experiments.springernature.com]

- 16. High-Throughput Screening of G-Quadruplex Ligands by FRET Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. broadpharm.com [broadpharm.com]

- 18. texaschildrens.org [texaschildrens.org]

- 19. MTT assay protocol | Abcam [abcam.com]

The Interaction of TMPyP4 Tosylate with the c-myc Promoter G-Quadruplex: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The c-myc oncogene, a critical regulator of cellular proliferation, differentiation, and apoptosis, is frequently overexpressed in a wide range of human cancers[1][2]. Its transcription is intricately controlled by various regulatory elements, including a guanine-rich sequence within the nuclease hypersensitivity element (NHE) III1 of its promoter region[1][3][4]. This sequence can fold into a secondary DNA structure known as a G-quadruplex, which acts as a transcriptional silencer[1][3][4]. The stabilization of this G-quadruplex structure by small molecules has emerged as a promising strategy for downregulating c-myc expression and inhibiting tumor growth[2][5][6].

This technical guide provides an in-depth overview of the interaction between the cationic porphyrin TMPyP4 tosylate and the c-myc promoter G-quadruplex. TMPyP4 has been shown to bind to and stabilize this G-quadruplex, leading to the repression of c-myc transcription[5][7][8]. This document summarizes key quantitative data, details common experimental protocols used to study this interaction, and provides visual representations of the underlying molecular mechanisms and experimental workflows.

Data Presentation: Quantitative Analysis of TMPyP4-c-myc G-Quadruplex Interaction

The interaction between TMPyP4 and the c-myc promoter G-quadruplex has been characterized by various biophysical techniques, yielding valuable quantitative data on binding affinity, thermodynamics, and structural stabilization.

Table 1: Binding Affinity of TMPyP4 for G-Quadruplex Structures

| G-Quadruplex | Method | Kd (M) | Reference |

| c-myc | SPR | 10-7 | [9] |

| c-kit | SPR | 10-7 | [9] |

| Human telomeric (antiparallel) | SPR | 10-6 | [9] |

Table 2: Thermodynamic Parameters of TMPyP4 Binding to G-Quadruplexes

| G-Quadruplex | Method | Stoichiometry (N) | ΔH (kcal/mol) | TΔS (kcal/mol) | Reference |

| [d(AG3T)]4 | ITC | 0.5 | - | - | [10] |

| [d(TG4T)]4 | ITC | 2.0 | - | - | [10] |

| c-myc P1 promoter | ITC | 2 (end-stacking), 2 (intercalation) | - | - | [11] |

Table 3: Stabilization of G-Quadruplex Structures by TMPyP4

| G-Quadruplex | Method | ΔTm (°C) | Reference |

| c-myc Pu22 | UV-Vis/CD | Increased | [12] |

| DNA G-quadruplex (tetratosylate salt) | UV-melting | 6.45 | [13] |

| DNA G-quadruplex (tetrachloride salt) | UV-melting | 4.18 | [13] |

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible study of the TMPyP4-c-myc G-quadruplex interaction. Below are outlines of key experimental protocols.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is employed to investigate the conformational changes of the c-myc G-quadruplex upon binding to TMPyP4.

Methodology:

-

Sample Preparation: The c-myc G-quadruplex forming oligonucleotide (e.g., 5′-TGAGGGTGGGTAGGGTGGGTAA-3′) is prepared in a suitable buffer (e.g., 30 mM sodium cacodylate, pH 7.0) containing a stabilizing cation (e.g., 100 mM K+ or Na+)[14]. The sample is annealed by heating to 95°C for 5 minutes followed by slow cooling to room temperature to ensure proper folding.

-

CD Spectra Acquisition: CD spectra are recorded at a constant temperature (e.g., 25°C) over a wavelength range of 220-320 nm. The spectrum of the G-quadruplex alone is recorded first.

-

Titration with TMPyP4: Aliquots of a concentrated TMPyP4 stock solution are incrementally added to the G-quadruplex solution. After each addition, the solution is incubated to reach equilibrium, and a CD spectrum is recorded.

-

Data Analysis: Changes in the CD signal, particularly at wavelengths characteristic of parallel G-quadruplex structures (positive peak around 260 nm and a negative peak around 240 nm), are monitored to determine the effect of TMPyP4 on the G-quadruplex conformation[14][15].

Polymerase Stop Assay

This assay is used to demonstrate that the formation and stabilization of a G-quadruplex structure by TMPyP4 can block the progression of DNA polymerase.

Methodology:

-

Template and Primer Design: A DNA template containing the c-myc G-quadruplex forming sequence is designed. A fluorescently labeled primer is designed to anneal upstream of this sequence.

-

Reaction Mixture Preparation: The reaction mixture contains the DNA template, the labeled primer, a thermostable DNA polymerase (e.g., Taq polymerase), dNTPs, and the reaction buffer.

-

Incubation with TMPyP4: The template DNA is pre-incubated with varying concentrations of TMPyP4 in a potassium-containing buffer to allow for G-quadruplex formation and stabilization[16][17][18].

-

Primer Extension Reaction: The primer extension reaction is initiated by the addition of the polymerase and dNTPs and is allowed to proceed for a set time.

-

Analysis of Products: The reaction products are denatured and separated by denaturing polyacrylamide gel electrophoresis. The gel is then imaged to detect the fluorescently labeled DNA fragments. The appearance of a truncated product (a "stop" product) at the position of the G-quadruplex indicates that the polymerase was blocked[16][17][18].

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for the thermodynamic characterization of the binding interaction between TMPyP4 and the c-myc G-quadruplex.

Methodology:

-

Sample Preparation: Solutions of the c-myc G-quadruplex and TMPyP4 are prepared in the same buffer batch to minimize heat of dilution effects. The concentrations are accurately determined.

-

ITC Experiment Setup: The G-quadruplex solution is placed in the sample cell of the calorimeter, and the TMPyP4 solution is loaded into the injection syringe.

-

Titration: A series of small injections of the TMPyP4 solution into the G-quadruplex solution is performed. The heat change associated with each injection is measured.

-

Data Analysis: The raw data (heat change per injection) is integrated and plotted against the molar ratio of TMPyP4 to G-quadruplex. The resulting binding isotherm is fitted to a suitable binding model to determine the binding stoichiometry (N), the binding constant (Ka, from which Kd can be calculated), and the enthalpy of binding (ΔH)[19]. The Gibbs free energy (ΔG) and entropy of binding (ΔS) can then be calculated.

Visualizations

The following diagrams illustrate the key pathways and workflows related to the interaction of TMPyP4 with the c-myc G-quadruplex.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Human MYC G-quadruplex: From discovery to a cancer therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure of the biologically relevant G-quadruplex in the c-MYC promoter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. The cationic porphyrin TMPyP4 down-regulates c-MYC and human telomerase reverse transcriptase expression and inhibits tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Not all G-quadruplexes are created equally: an investigation of the structural polymorphism of the c-Myc G-quadruplex-forming sequence and its interaction with the porphyrin TMPyP4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Effect of loop orientation on quadruplex-TMPyP4 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Applications of Isothermal Titration Calorimetry in Biophysical Studies of G-quadruplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Studies on the Site and Mode of TMPyP4 Interactions with Bcl-2 Promoter Sequence G-Quadruplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. To probe the binding of TMPyP4 to c-MYC G-quadruplex in water and in imidazolium-based ionic liquids: Strategy towards developing stabilizers for nucleic acid therapeutics - American Chemical Society [acs.digitellinc.com]

- 13. researchgate.net [researchgate.net]

- 14. Significant structural change in human c-Myc promoter G-quadruplex upon peptide binding in potassium - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Recognition and Unfolding of c-MYC and Telomeric G-Quadruplex DNAs by the RecQ C-Terminal Domain of Human Bloom Syndrome Helicase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Taq-Polymerase Stop Assay to Determine Target Selectivity of G4 Ligands in Native Promoter Sequences of MYC, TERT, and KIT Oncogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Taq-Polymerase Stop Assay to Determine Target Selectivity of G4 Ligands in Native Promoter Sequences of MYC, TERT, and KIT Oncogenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Revealing the Energetics of Ligand-Quadruplex Interactions Using Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Physical and Chemical Properties of TMPyP4 Tosylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meso-tetra (N-methyl-4-pyridyl) porphyrin tetratosylate, commonly known as TMPyP4 tosylate, is a cationic porphyrin that has garnered significant attention in biomedical research. Its unique planar structure and positive charge enable it to interact with nucleic acids, particularly with non-canonical structures like G-quadruplexes. This interaction forms the basis of its primary mechanism of action as a telomerase inhibitor, making it a compound of interest in anticancer research.[1] Furthermore, this compound exhibits photosensitizing properties, rendering it a potential agent for photodynamic therapy.[2] This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, along with detailed experimental protocols and a visualization of its mechanism of action.

Core Physical and Chemical Properties

The physical and chemical properties of this compound are crucial for its handling, formulation, and application in various experimental settings. A summary of these properties is presented in the tables below.

General and Chemical Properties

| Property | Value | Reference(s) |

| IUPAC Name | 5,10,15,20-Tetrakis(1-methylpyridinium-4-yl)porphyrin tetra(p-toluenesulfonate) | [3] |

| Synonyms | TMP-1363, TMPyP4 4-methylbenzenesulfonate | [4][5] |

| CAS Number | 36951-72-1 | [3][5] |

| Molecular Formula | C₇₂H₆₆N₈O₁₂S₄ (Porphyrin: C₄₄H₃₈N₈ • Tosylate: 4C₇H₇O₃S) | [3][5] |

| Molecular Weight | 1363.6 g/mol | [3][5] |

| Purity | ≥94% | [3] |

| Appearance | Crystalline solid | [4][5] |

Solubility Data

| Solvent | Solubility | Reference(s) |

| Water | Soluble up to 100 mM | [3] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | Approximately 10 mg/mL | [4][5] |

| Dimethyl Sulfoxide (DMSO) | 15 mg/mL (with ultrasonic) | [6] |

Spectroscopic and Stability Properties

| Property | Value | Reference(s) |

| UV/Vis. λmax | 219, 261, 423 nm | [4][5] |

| Storage Temperature | -20°C | [4][5] |

| Stability | ≥ 4 years (as solid at -20°C) | [4] |

| Aqueous Solution Stability | Not recommended to store for more than one day | [4] |

Mechanism of Action: G-Quadruplex Stabilization

The primary mechanism of action of this compound involves its ability to bind to and stabilize G-quadruplex structures.[1] G-quadruplexes are four-stranded secondary structures found in guanine-rich regions of DNA and RNA, such as telomeres and the promoter regions of some oncogenes. By stabilizing these structures, this compound can inhibit the activity of telomerase, an enzyme crucial for maintaining telomere length in cancer cells, leading to cell senescence or apoptosis.[1]

Caption: G-Quadruplex Stabilization by this compound.

Experimental Protocols

Telomerase Activity Assay (TRAP Assay)

The Telomeric Repeat Amplification Protocol (TRAP) assay is a common method to measure telomerase activity.

Methodology:

-

Cell Lysate Preparation: Harvest cells and prepare a cell extract using a suitable lysis buffer (e.g., CHAPS lysis buffer).

-

TRAP Reaction: In a PCR tube, combine the cell extract with a TRAP reaction mixture containing a substrate oligonucleotide, reverse primer, dNTPs, and Taq polymerase. Include a this compound-treated sample and a control.

-

PCR Amplification: Perform PCR to amplify the telomeric repeats added by telomerase.

-

Detection: Analyze the PCR products by polyacrylamide gel electrophoresis (PAGE) followed by staining with a DNA-binding dye (e.g., SYBR Green). The intensity of the characteristic 6-base pair ladder indicates telomerase activity. A reduction in the ladder intensity in the TMPyP4-treated sample compared to the control indicates inhibition.[7]

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[7]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Caption: Workflow for a typical MTT cell viability assay.

Acetylcholinesterase (AChE) Inhibition Assay

This compound has also been shown to inhibit acetylcholinesterase (AChE).[5][6]

Methodology:

-

Reagent Preparation: Prepare a reaction buffer, AChE enzyme solution, acetylthiocholine (substrate), and DTNB (Ellman's reagent).

-

Inhibitor Incubation: In a 96-well plate, pre-incubate the AChE enzyme with various concentrations of this compound for a defined period.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate and DTNB to the wells. AChE hydrolyzes acetylthiocholine to thiocholine, which reacts with DTNB to produce a yellow-colored product.

-

Absorbance Measurement: Monitor the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.[6]

Photodynamic Therapy (PDT) Protocol

The photosensitizing properties of this compound can be utilized in PDT.

Methodology:

-

Cell Treatment: Incubate cancer cells with a specific concentration of this compound in the dark to allow for cellular uptake.

-

Irradiation: Irradiate the cells with light of a specific wavelength (e.g., blue light) and dose.[2] This excites the this compound, leading to the generation of reactive oxygen species (ROS).

-

Viability Assessment: After a post-irradiation incubation period, assess cell viability using an appropriate assay (e.g., MTT or flow cytometry with a viability dye) to determine the phototoxic effect.

Conclusion

This compound is a versatile molecule with well-defined physical and chemical properties that make it a valuable tool in biomedical research. Its ability to stabilize G-quadruplexes and act as a photosensitizer provides multiple avenues for its investigation as a potential therapeutic agent. The experimental protocols outlined in this guide offer a starting point for researchers to explore the multifaceted activities of this intriguing porphyrin compound. As with any research chemical, it is imperative to consult the safety data sheet and handle this compound with appropriate precautions in a laboratory setting.

References

- 1. This compound | DNA/RNA Synthesis | Telomerase | TargetMol [targetmol.com]

- 2. Photodynamic Activity of TMPyP4/TiO2 Complex under Blue Light in Human Melanoma Cells: Potential for Cancer-Selective Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. TMPyP4, a Stabilizer of Nucleic Acid Secondary Structure, Is a Novel Acetylcholinesterase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Telomerase Inhibitor TMPyP4 Alters Adhesion and Migration of Breast-Cancer Cells MCF7 and MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility and Mechanism of Action of TMPyP4 Tosylate

This technical guide provides an in-depth overview of the solubility characteristics of TMPyP4 tosylate in water and dimethyl sulfoxide (DMSO), critical for its application in biomedical research. It also elucidates its primary mechanism of action as a G-quadruplex stabilizer and telomerase inhibitor, offering valuable information for researchers, scientists, and professionals in drug development.

Quantitative Solubility Data

The solubility of this compound can vary between different suppliers and batches. The following table summarizes the reported solubility data in water and DMSO. It is recommended to perform small-scale solubility tests before preparing large-volume stock solutions.

| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Source(s) |

| Water | ≥55.56 | ~40.7 | [1] |

| Water | Soluble to 50 mM | ~68.18 | [2][3] |

| Water | Soluble to 100 mM | ~136.36 | [4] |

| Water | 6.2 | 4.55 | [5][6] |

| Water | 5 | 3.67 | [7][8] |

| Water | ≤5.0% | Not Specified | [9] |

| PBS (pH 7.2) | ~10 | ~7.33 | [10][11] |

| DMSO | ≥2.68 (with gentle warming and ultrasonic) | ~1.97 | [1] |

| DMSO | 10 (Need ultrasonic) | 7.33 | [5] |

| DMSO | 15 (Need ultrasonic) | 11.00 | [7] |

| DMSO | 18.33 (Sonication is recommended) | 13.44 | [6] |

| DMSO | Insoluble to slightly soluble (<1) | Not Specified | [9][12] |

Note: The molecular weight of this compound is 1363.6 g/mol .

Experimental Protocols for Solution Preparation

Preparation of Aqueous Solutions

-

Weighing: Accurately weigh the desired amount of this compound crystalline solid in a suitable container.

-

Solvent Addition: Add the required volume of high-purity water or an appropriate aqueous buffer (e.g., PBS, pH 7.2) to the solid.

-

Dissolution: Agitate the mixture. If the solid does not dissolve readily, the use of ultrasonication is recommended to facilitate dissolution.[5][6][7] Gentle warming may also be applied, but care should be taken to avoid degradation.[1][8]

-

Storage: Aqueous solutions of this compound are not recommended for long-term storage. It is advisable to prepare fresh solutions for each experiment or store them for no more than one day.[10]

Preparation of DMSO Solutions

-

Weighing: Accurately weigh the desired amount of this compound crystalline solid in a suitable container.

-

Solvent Addition: Add the required volume of high-purity DMSO to the solid.

-

Dissolution: Agitate the mixture. To achieve higher concentrations, ultrasonication is often necessary.[5][6][7] Gentle warming can also be employed to aid dissolution.[1][8]

-

Storage: For longer-term storage of stock solutions, DMSO is generally preferred over aqueous solutions. Store at -20°C for optimal stability.

Mechanism of Action: G-Quadruplex Stabilization and Telomerase Inhibition

TMPyP4 is a cationic porphyrin that functions as a G-quadruplex stabilizer. G-quadruplexes are secondary structures formed in guanine-rich nucleic acid sequences, which are notably present in telomeres and promoter regions of oncogenes. By binding to and stabilizing these structures, TMPyP4 inhibits the activity of telomerase, an enzyme crucial for maintaining telomere length in cancer cells. This inhibition leads to telomere shortening, cellular senescence, and apoptosis, thereby exerting its anti-tumor effects.

The following diagram illustrates the mechanism of telomerase inhibition by TMPyP4.

Caption: Mechanism of telomerase inhibition by this compound.

Experimental Workflow: Investigating the Effects of TMPyP4 on Cancer Cells

The following diagram outlines a general experimental workflow to assess the biological effects of this compound on cancer cell lines. This workflow is based on methodologies described in the scientific literature.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Telomerase Inhibitor TMPyP4 Alters Adhesion and Migration of Breast-Cancer Cells MCF7 and MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. caymanchem.com [caymanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. This compound | DNA/RNA Synthesis | Telomerase | TargetMol [targetmol.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Telomerase inhibitors TMPyP4 and BIBR 1532 show synergistic antitumor activity in combination with chemotherapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. selleckchem.com [selleckchem.com]

Preliminary Studies on the Anticancer Effects of TMPyP4 Tosylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

TMPyP4 tosylate, a cationic porphyrin, has emerged as a promising candidate in anticancer research due to its multifaceted mechanism of action. This technical guide provides an in-depth overview of the preliminary studies on the anticancer effects of this compound, focusing on its impact on cancer cell proliferation, apoptosis, and the underlying molecular pathways. The information is presented to aid researchers, scientists, and drug development professionals in understanding and potentially advancing the therapeutic applications of this compound.

Core Anticancer Mechanisms

This compound exerts its anticancer effects through several key mechanisms, primarily centered around its ability to bind to and stabilize G-quadruplex (G4) structures in DNA.[1][2][3] These four-stranded secondary structures are prevalent in telomeric regions and the promoter regions of oncogenes, making them attractive targets for cancer therapy.[3][4]

G-Quadruplex Stabilization and Telomerase Inhibition

TMPyP4 is a potent G-quadruplex stabilizer.[2][3] By binding to G4 structures in telomeres, it inhibits the activity of telomerase, an enzyme crucial for maintaining telomere length and enabling the immortality of cancer cells.[2][3] This inhibition leads to progressive telomere shortening, which can trigger cellular senescence or apoptosis.[3]

Downregulation of Oncogene Expression

TMPyP4 has been shown to stabilize G-quadruplex structures within the promoter region of the c-MYC oncogene.[1][3] This stabilization represses the transcription of c-MYC, a key regulator of cell proliferation and metabolism.[1] Consequently, the expression of downstream targets of c-MYC, such as the human telomerase reverse transcriptase (hTERT), is also downregulated, further contributing to the inhibition of telomerase activity.[1][3]

Induction of Apoptosis and Cell Cycle Arrest

Numerous studies have demonstrated that TMPyP4 induces apoptosis in a variety of cancer cell lines.[4][5] This programmed cell death is a critical mechanism for eliminating cancerous cells. Additionally, TMPyP4 can cause cell cycle arrest, preventing cancer cells from progressing through the division cycle and thereby halting their proliferation.[4]

Quantitative Data on Anticancer Effects

The following tables summarize the quantitative data from various preliminary studies on the anticancer effects of this compound across different cancer cell lines.

| Cell Line | Cancer Type | Assay | Concentration (µM) | Effect | Reference |

| HOS, Saos-2 | Osteosarcoma | Telomerase Activity | 50 | Significant inhibition | [1] |

| HOS, Saos-2, MG-63, U2OS | Osteosarcoma | Apoptosis | 50 | Induction of apoptosis | [1] |

| K562 | Leukemia | Cell Cycle | 100 | Increase in cell cycle regulatory proteins | [1] |

| MX-1 | Breast Cancer | Tumor Growth (in vivo) | 10, 20 mg/kg | Inhibition of tumor growth | [1] |

| Human Cervical Cancer | Cervical Cancer | MTT Assay | 16.35 (IC50) | Significant decrease in cell viability | [5] |

| Human Cervical Cancer | Cervical Cancer | Flow Cytometry | 1, 5, 10, 20 | Dose-dependent increase in apoptosis (9.0%, 15.0%, 36%, 55.0%) | [5] |

| A549, HeLa, U2OS, SAOS2 | Various Cancers | Proliferation | ≥2 | Inhibition of cell proliferation and induction of cell death | [2] |

| A549, HeLa, U2OS, SAOS2 | Various Cancers | Cell Adhesion | 0.125, 0.25, 0.5 | Significant increase in cell-matrix adhesion | [2] |

| LC-HK2 (NSCLC) | Non-Small Cell Lung Cancer | Cell Cycle | 5 | Decrease in S phase population | [3] |

| Colorectal Cancer Cells | Colorectal Cancer | Colony Formation | - | Significant reduction in colony formation | [4] |

| SW620 (in vivo) | Colorectal Cancer | Tumor Growth | - | Attenuation of tumor growth | [4] |

Key Signaling Pathways

G-Quadruplex Stabilization and Downregulation of c-MYC/hTERT

Caption: TMPyP4 stabilizes the G-quadruplex in the c-MYC promoter, inhibiting its transcription and subsequently reducing hTERT expression and telomerase activity.

p38 MAPK-Mediated Apoptosis

Caption: TMPyP4 activates the p38 MAPK pathway, leading to the activation of caspase-3 and subsequent apoptosis.

DNA Damage and cGAS-STING Pathway Activation

Caption: TMPyP4-induced G-quadruplex stabilization leads to DNA damage, activating the cGAS-STING pathway and promoting an anti-tumor immune response.

Experimental Protocols

Cell Viability Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

Apoptosis Analysis (Flow Cytometry with Annexin V/Propidium Iodide Staining)

This method distinguishes between viable, apoptotic, and necrotic cells.

-

Cell Culture and Treatment: Culture cells to the desired confluency and treat with this compound for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Washing: Wash the cells with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Analysis: Analyze the stained cells by flow cytometry. Viable cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic or necrotic cells are positive for both stains.

Telomerase Activity Measurement (TRAP Assay)

The Telomeric Repeat Amplification Protocol (TRAP) assay is a PCR-based method to detect telomerase activity.

-

Cell Lysis: Prepare cell extracts using a lysis buffer (e.g., CHAPS buffer).

-

Telomerase Extension: Incubate the cell extract with a substrate oligonucleotide (TS primer) and dNTPs. If telomerase is active, it will add telomeric repeats to the 3' end of the TS primer.

-

PCR Amplification: Amplify the extended products by PCR using a forward primer (TS) and a reverse primer. An internal PCR control is often included.

-

Detection: Analyze the PCR products by gel electrophoresis. A characteristic ladder of bands indicates telomerase activity.

Western Blot Analysis for Protein Expression

Western blotting is used to detect specific proteins in a sample.

-

Protein Extraction: Lyse treated and untreated cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-p-p38 MAPK).

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

In Vivo Tumor Xenograft Studies

These studies assess the anticancer efficacy of this compound in a living organism.

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size.

-

Treatment: Administer this compound to the mice via a specified route (e.g., intraperitoneal injection) and schedule. A control group receives a vehicle solution.

-

Tumor Measurement: Measure the tumor volume at regular intervals using calipers.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis.

Conclusion and Future Directions

The preliminary studies on this compound reveal its significant potential as an anticancer agent with a well-defined, multi-pronged mechanism of action. Its ability to target fundamental cancer-enabling processes such as telomere maintenance and oncogene expression, while also inducing apoptosis and stimulating an anti-tumor immune response, makes it a compelling candidate for further development.

Future research should focus on optimizing the delivery of this compound to tumor tissues to enhance its efficacy and minimize potential off-target effects. Combination therapies, where this compound is used in conjunction with other chemotherapeutic agents or immunotherapies, could also be explored to exploit synergistic effects and overcome drug resistance. Further in-vivo studies in a wider range of cancer models are warranted to fully elucidate its therapeutic potential and pave the way for clinical translation.

References

- 1. The cationic porphyrin TMPyP4 down-regulates c-MYC and human telomerase reverse transcriptase expression and inhibits tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Telomerase inhibitors TMPyP4 and thymoquinone decreased cell proliferation and induced cell death in the non-small cell lung cancer cell line LC-HK2, modifying the pattern of focal adhesion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Research Progress on G-Quadruplexes in Human Telomeres and Human Telomerase Reverse Transcriptase (hTERT) Promoter - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting G-quadruplex by TMPyP4 for inhibition of colorectal cancer through cell cycle arrest and boosting anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TMPYP4 exerted antitumor effects in human cervical cancer cells through activation of p38 mitogen-activated protein kinase - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to TMPyP4 Tosylate for Telomere Research

For Researchers, Scientists, and Drug Development Professionals